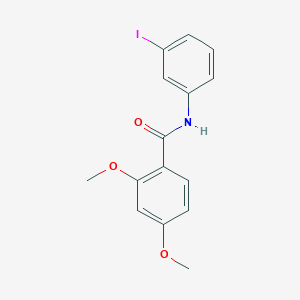![molecular formula C19H19N3OS B298000 2-[(3,4-Dimethylphenyl)imino]-3-ethyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one](/img/structure/B298000.png)
2-[(3,4-Dimethylphenyl)imino]-3-ethyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-Dimethylphenyl)imino]-3-ethyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one, also known as DMPT, is a thiazolidinone derivative that has been widely studied for its potential applications in the field of agriculture. DMPT has been shown to have a range of beneficial effects on animal growth and feed efficiency, making it an attractive candidate for use as a feed additive.
作用機序
The exact mechanism of action of 2-[(3,4-Dimethylphenyl)imino]-3-ethyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one is not fully understood, but it is believed to act through the modulation of various metabolic pathways in animals. This compound has been shown to increase the expression of genes involved in nutrient absorption and metabolism, as well as the synthesis of growth hormone and insulin-like growth factor 1 (IGF-1).
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animals. These include increased nutrient absorption and metabolism, increased expression of genes involved in growth and development, and increased synthesis of growth hormone and IGF-1. This compound has also been shown to have antioxidant and anti-inflammatory effects.
実験室実験の利点と制限
2-[(3,4-Dimethylphenyl)imino]-3-ethyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has several advantages for use in lab experiments, including its well-defined chemical structure and known mechanism of action. However, its effects may vary depending on the animal species and the specific conditions of the experiment. Additionally, the optimal dosage and duration of treatment may need to be determined through further research.
将来の方向性
There are several potential future directions for research on 2-[(3,4-Dimethylphenyl)imino]-3-ethyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one. These include further elucidation of its mechanism of action, investigation of its effects on different animal species and under different conditions, and exploration of its potential applications in other fields, such as medicine or biotechnology. Additionally, the development of new synthesis methods or modifications of the this compound molecule may lead to improved efficacy or reduced side effects.
合成法
2-[(3,4-Dimethylphenyl)imino]-3-ethyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one can be synthesized through a multi-step process involving the condensation of 3,4-dimethyl aniline with ethyl acetoacetate, followed by cyclization with thiosemicarbazide and subsequent reaction with pyridine-4-carbaldehyde. The final product is obtained through purification and isolation steps.
科学的研究の応用
2-[(3,4-Dimethylphenyl)imino]-3-ethyl-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has been extensively studied for its effects on animal growth and feed efficiency. Research has shown that this compound can increase feed intake, weight gain, and feed efficiency in a variety of animal species, including pigs, chickens, and fish. This compound has also been shown to have positive effects on meat quality, including increased tenderness and juiciness.
特性
分子式 |
C19H19N3OS |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
(5E)-2-(3,4-dimethylphenyl)imino-3-ethyl-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H19N3OS/c1-4-22-18(23)17(12-15-7-9-20-10-8-15)24-19(22)21-16-6-5-13(2)14(3)11-16/h5-12H,4H2,1-3H3/b17-12+,21-19? |
InChIキー |
YIWVFBQFESZRHO-VZTGFIPTSA-N |
異性体SMILES |
CCN1C(=O)/C(=C\C2=CC=NC=C2)/SC1=NC3=CC(=C(C=C3)C)C |
SMILES |
CCN1C(=O)C(=CC2=CC=NC=C2)SC1=NC3=CC(=C(C=C3)C)C |
正規SMILES |
CCN1C(=O)C(=CC2=CC=NC=C2)SC1=NC3=CC(=C(C=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297918.png)
![methyl 4-({(2E,5E)-5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297920.png)
![methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297922.png)
![methyl 4-{[(2E,5E)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297923.png)
![methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297926.png)
![methyl 4-{[(2E,5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297928.png)

![ethyl 2-[4-(dimethylamino)benzylidene]-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297933.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297934.png)
![(2E,5E)-5-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297936.png)
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297937.png)
![4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297938.png)
![1-[(3,5-dimethylphenoxy)acetyl]-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B297939.png)
![3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B297942.png)
